5-Bromo-2-(cyclohexyloxy)-3-methylpyridine
Overview
Description
5-Bromo-2-(cyclohexyloxy)-3-methylpyridine: is an organic compound that belongs to the class of bromopyridines It features a bromine atom at the 5-position, a cyclohexyloxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine typically involves the bromination of 2-(cyclohexyloxy)-3-methylpyridine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the 5-position.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of recyclable catalysts and solvents can also be implemented to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the pyridine ring.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(cyclohexyloxy)-3-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 2-(cyclohexyloxy)-3-methylpyridine derivatives with various functional groups.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of 2-(cyclohexyloxy)-3-methylpyridine.
Scientific Research Applications
Chemistry: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine is used as a building block in organic synthesis for the preparation of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization.
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the cyclohexyloxy group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
5-Bromo-2-(methoxy)-3-methylpyridine: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
5-Bromo-2-(ethoxy)-3-methylpyridine: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.
5-Bromo-2-(phenoxy)-3-methylpyridine: Similar structure but with a phenoxy group instead of a cyclohexyloxy group.
Uniqueness: 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties compared to other alkoxy or aryloxy derivatives. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Biological Activity
5-Bromo-2-(cyclohexyloxy)-3-methylpyridine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position, a cyclohexyloxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring. The presence of these functional groups contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C12H14BrNO |
Molecular Weight | 272.15 g/mol |
CAS Number | 1289113-43-4 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromine atom can participate in electrophilic interactions, while the cyclohexyloxy group can influence binding affinity and selectivity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a ligand for various receptors, affecting signaling pathways related to cell growth and survival.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Its derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Activity
Studies have suggested that brominated pyridines can exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cells has been explored, with findings indicating potential effectiveness against specific cancer types.
Anti-inflammatory Effects
There is emerging evidence that suggests the compound may possess anti-inflammatory properties. It could modulate inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by chronic inflammation.
Case Studies
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Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of several brominated pyridines, including derivatives of this compound. Results showed significant inhibition against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) indicating strong activity.
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Cancer Cell Studies
- In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways, suggesting potential as an anticancer agent.
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Inflammation Models
- Animal models of inflammation treated with this compound exhibited reduced levels of pro-inflammatory cytokines, indicating its potential role in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
Compound | Biological Activity |
---|---|
5-Bromo-2-(methoxy)-3-methylpyridine | Moderate antimicrobial activity |
5-Bromo-2-(ethoxy)-3-methylpyridine | Limited anticancer effects |
5-Bromo-2-(phenoxy)-3-methylpyridine | Significant anti-inflammatory properties |
Properties
IUPAC Name |
5-bromo-2-cyclohexyloxy-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJVNORFCLGNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CCCCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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